molecular formula C17H15NO5 B11691879 (4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11691879
M. Wt: 313.30 g/mol
InChI Key: HAXJJRBUEIRTEC-LCYFTJDESA-N
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Description

(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylfuran group, and an oxazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent to form the oxazol ring, resulting in the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-thiazol-5(4H)-one: Similar structure but with a thiazol ring instead of an oxazol ring.

    (4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-imidazol-5(4H)-one: Similar structure but with an imidazol ring instead of an oxazol ring.

Uniqueness

The uniqueness of (4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

(4Z)-2-(3,4-dimethoxyphenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H15NO5/c1-10-4-6-12(22-10)9-13-17(19)23-16(18-13)11-5-7-14(20-2)15(8-11)21-3/h4-9H,1-3H3/b13-9-

InChI Key

HAXJJRBUEIRTEC-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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